

Clethodim Sulfoxide: An In-depth Technical Examination of a Key Herbicide Metabolite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Clethodim Sulfoxide*

Cat. No.: *B123023*

[Get Quote](#)

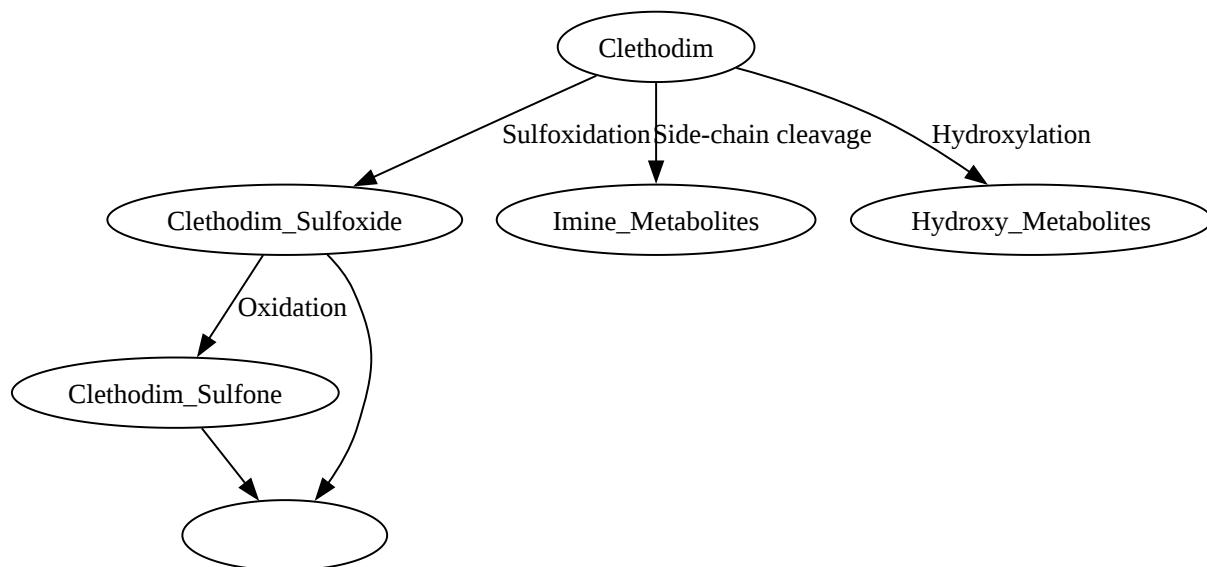
For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim is a post-emergence cyclohexanedione herbicide widely used for the control of annual and perennial grasses in a variety of broadleaf crops. Following application, clethodim undergoes rapid and extensive metabolism in plants, animals, and the environment. A primary and significant metabolite formed through this process is **Clethodim sulfoxide**. This technical guide provides a comprehensive overview of **Clethodim sulfoxide**, focusing on its formation, chemical properties, metabolic fate, analytical determination, and toxicological significance.

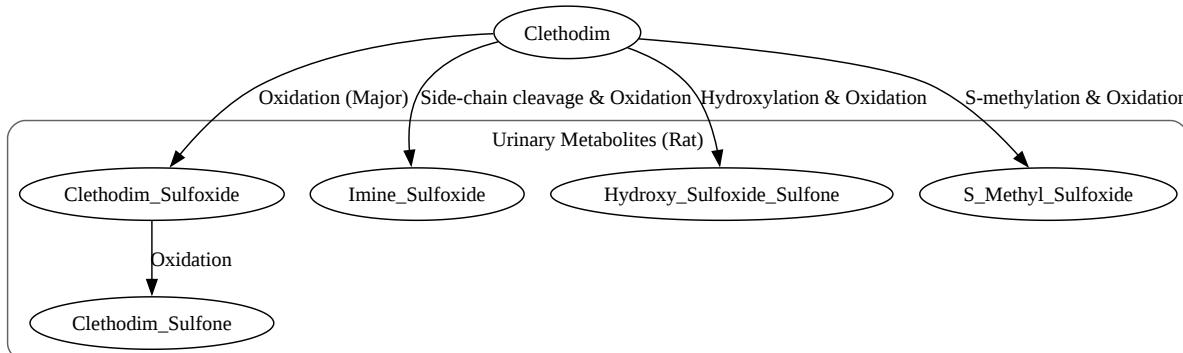
Chemical Properties

Clethodim sulfoxide is formed by the oxidation of the sulfur atom in the ethylthio propyl side chain of the parent clethodim molecule.^[1] Its chemical identity and key properties are summarized below.


Property	Value	Source
IUPAC Name	2-[1-[[((E)-3-Chloro-2-propen-1-yl)oxy]imino]propyl]-5-[2-(ethylsulfinyl)propyl]-3-hydroxy-2-cyclohexen-1-one	[2]
CAS Number	111031-14-2	[2]
Molecular Formula	C ₁₇ H ₂₆ CINO ₄ S	[2]
Molecular Weight	375.91 g/mol	[2]
Appearance	White Powder	[2]
Purity	Min. 95%	[2]

Metabolic Pathways of Clethodim

The metabolism of clethodim is a complex process involving multiple enzymatic reactions. The primary transformation is the oxidation of clethodim to **clethodim sulfoxide**, which is then further metabolized. The metabolic pathways in plants, animals, and soil share similarities, with sulfoxidation being a central step.


Plant Metabolism

In plants, clethodim is readily absorbed and metabolized, with little to no parent compound remaining in mature crops.[\[1\]](#) The major metabolic pathway involves the initial sulfoxidation to **clethodim sulfoxide**, followed by further oxidation to clethodim sulfone.[\[1\]](#)[\[3\]](#) Other identified metabolites include conjugates of **clethodim sulfoxide** and sulfone, as well as products resulting from the cleavage of the chloroallyl side chain.[\[1\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Animal Metabolism

In animals such as rats, goats, and hens, orally administered clethodim is readily absorbed and extensively metabolized. The dominant metabolic process is the oxidation of clethodim to **clethodim sulfoxide**.^[4] In rats, **clethodim sulfoxide** is the major metabolite found in urine, accounting for a significant portion of the administered dose.^{[4][5]} Further metabolism can lead to the formation of clethodim sulfone, imine sulfoxide, and 5-hydroxy sulfoxide/sulfone.^{[4][6]} The metabolic pathway in hens is noted to be simpler, with **clethodim sulfoxide** and sulfone being the major metabolites identified in tissues and eggs.^[4]

[Click to download full resolution via product page](#)

Environmental Fate in Soil

In soil, clethodim is of low persistence, with a reported half-life of approximately 3 days.^{[7][8][9]} The primary degradation pathway is microbial oxidation to **clethodim sulfoxide**, which is the main degradate, followed by further oxidation to clethodim sulfone.^{[1][8][10]} **Clethodim sulfoxide** and sulfone are more persistent and mobile in soil than the parent compound.^{[10][11]}

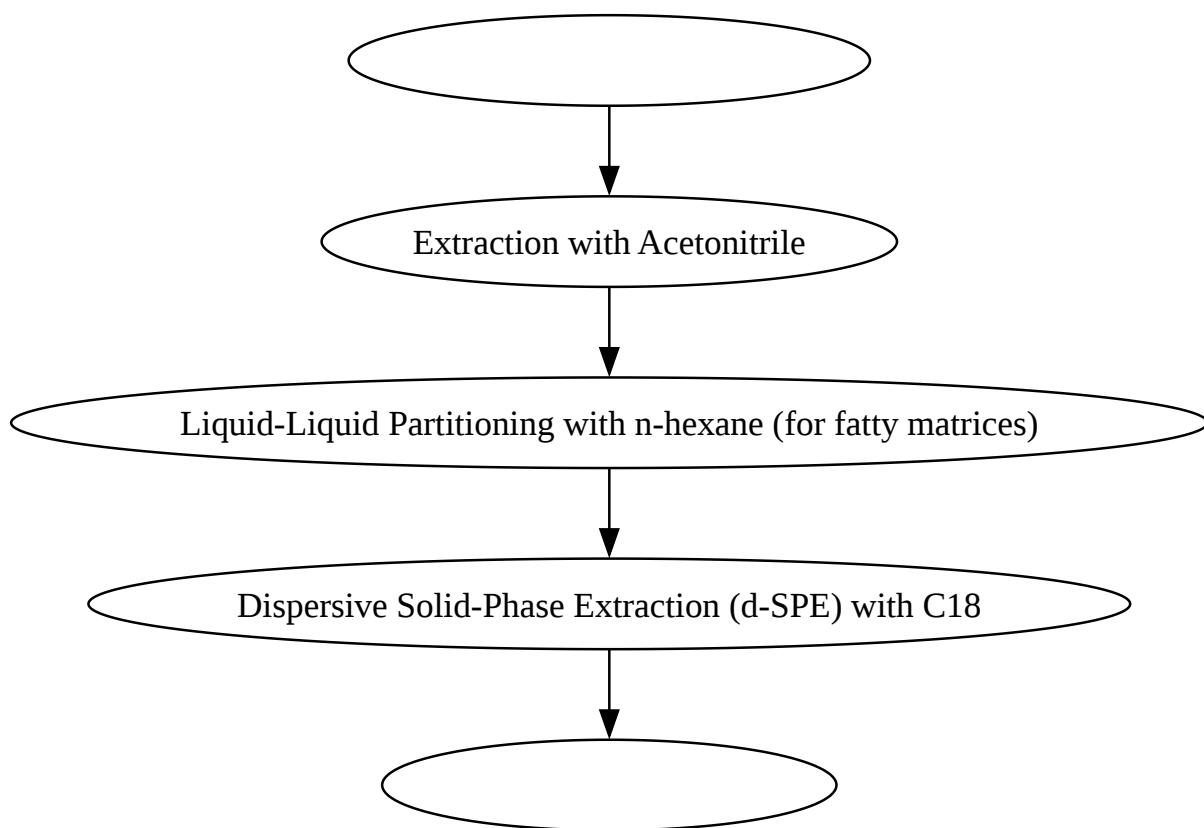
Compound	Half-life (Aerobic Soil)	Formation in Soil	Reference
Clethodim	< 2.5 days to 3 days	-	[5][7][8]
Clethodim Sulfoxide	-	Up to 75% of applied clethodim after 3 days	[10]
Clethodim Sulfone	-	Up to 16% of applied clethodim after 30 days	[10]

Analytical Methodology

The determination of clethodim and its metabolites, including **clethodim sulfoxide**, in various matrices requires sensitive and specific analytical methods. Common approaches involve extraction, cleanup, and chromatographic analysis.

Common Moiety vs. Specific Analyte Methods

Two main types of analytical methods are employed for clethodim residues:


- Common Moiety Methods: These methods involve the oxidation of clethodim and its related metabolites (including the sulfoxide and sulfone) to a common chemical moiety, which is then quantified.^{[1][12]} For instance, oxidation with hydrogen peroxide can yield dicarboxylic acids that are then methylated to form dimethyl 3-[2-(ethylsulphonyl)propyl]pentanedioate (DME) and its hydroxylated analog (DME-OH) for analysis by gas chromatography (GC).^[1] A similar approach using m-chloroperoxybenzoic acid oxidizes both clethodim and **clethodim sulfoxide** to clethodim sulfone, which is then determined by liquid chromatography (LC).^{[13][14][15]}
- Specific Individual Methods: These methods aim to quantify clethodim, **clethodim sulfoxide**, and clethodim sulfone as individual compounds. This is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity.^{[16][17][18]}

Sample Preparation and Extraction

A widely used technique for the extraction of clethodim and its metabolites from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or modifications thereof.^[18]

Experimental Protocol: Extraction and Cleanup for LC-MS/MS Analysis

The following provides a generalized protocol based on published methods for the analysis of clethodim and its metabolites in food matrices.^{[16][17][18]}

[Click to download full resolution via product page](#)

- Sample Homogenization: A representative sample of the matrix (e.g., pork, chicken liver, milk, tobacco, fruits, vegetables) is homogenized.[16][17][18]
- Extraction: The homogenized sample is extracted with acetonitrile.[16][17]
- Liquid-Liquid Partitioning (for fatty matrices): For samples with high-fat content, a liquid-liquid partitioning step with n-hexane may be employed to remove lipids.[16]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The extract is cleaned up using a d-SPE procedure with a sorbent such as C18 (octadecyl silane) to remove interfering matrix components.[16][17]
- Analysis: The final extract is analyzed by LC-MS/MS.

LC-MS/MS Parameters:

The specific parameters for LC-MS/MS analysis, such as the column, mobile phase, and mass transitions, will vary depending on the instrument and the specific method being followed. Generally, a C18 column is used with a mobile phase consisting of a mixture of water (often with a formic acid modifier) and acetonitrile or methanol.[\[19\]](#) Detection is performed in multiple reaction monitoring (MRM) mode for high specificity.

Analytical Method Performance

Linearity (R^2) ≥ 0.9956 to ≥ 0.9973

Limits of Quantification (LOQ) 0.005 mg/L (milk) to 0.2 mg/kg (soil/tobacco)

Recoveries 74.8% to 119%

Relative Standard Deviations (RSD) 1% to 12.1%

(Data compiled from multiple sources)[\[16\]](#)[\[17\]](#)

[\[18\]](#)

Toxicological Profile

The toxicological assessment of clethodim metabolites is often considered in the context of the parent compound.

- **Clethodim Sulfoxide:** No specific, independent toxicological studies on **clethodim sulfoxide** are widely available in the public domain. Regulatory bodies have often concluded that the toxicity of **clethodim sulfoxide** (both free and conjugated) is covered by the toxicological studies conducted on the parent clethodim.[\[5\]](#)
- Acute Toxicity of Related Metabolites: The acute oral LD50 of clethodim 5-OH sulfone in rats was found to be greater than 1400 mg/kg bw.[\[5\]](#) The acute oral LD50 of metabolite DME sulfoxide acid in rats was greater than 5000 mg/kg bw.[\[5\]](#)
- Genotoxicity: Clethodim itself is not considered genotoxic.[\[20\]](#) Metabolites such as clethodim 5-OH sulfone and clethodim imine sulfone have also shown no evidence of genotoxicity in available assays.[\[5\]](#)
- Carcinogenicity: Clethodim is classified as "not likely to be carcinogenic to humans."[\[20\]](#)

- Target Organ: The primary target organ for clethodim toxicity upon repeated exposure is the liver, with effects including increased liver weights and centrilobular hypertrophy.[6][12][20]

Regulatory Aspects

Regulatory agencies establish maximum residue limits (MRLs) or tolerances for pesticides in food commodities. For clethodim, the residue definition for enforcement and risk assessment often includes the parent compound and its principal metabolites that share a common moiety. The U.S. Environmental Protection Agency (EPA), for instance, defines the residue of concern for compliance purposes as the sum of clethodim and its metabolites containing the 5-(2-ethylthiopropyl)cyclohexene-3-one and 5-(2-ethylthiopropyl)-5-hydroxycyclohexene-3-one moieties and their sulfoxides and sulfones, calculated as the stoichiometric equivalent of clethodim.[12][20]

Conclusion

Clethodim sulfoxide is a pivotal metabolite in the degradation of the herbicide clethodim. Its formation is a rapid and primary metabolic step in plants, animals, and soil. While generally considered to be of similar or lesser toxicity than the parent compound, its greater persistence and mobility in the environment necessitate its inclusion in residue definitions for regulatory purposes. The analytical methods for its detection have evolved from common moiety approaches to highly specific and sensitive LC-MS/MS techniques, allowing for accurate quantification in diverse and complex matrices. A thorough understanding of the formation, fate, and analysis of **clethodim sulfoxide** is crucial for a comprehensive assessment of the environmental and toxicological impact of clethodim use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fao.org [fao.org]
- 2. Clethodim sulfoxide | CymitQuimica [cymitquimica.com]

- 3. fao.org [fao.org]
- 4. Clethodim | C17H26CINO3S | CID 136469009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. 879. Clethodim (Pesticide residues in food: 1994 evaluations Part II Toxicology) [inchem.org]
- 7. fourseasonsag.com [fourseasonsag.com]
- 8. EXTOXNET PIP - CLETHODIM [extoxnet.orst.edu]
- 9. files.dnr.state.mn.us [files.dnr.state.mn.us]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Federal Register :: Clethodim; Pesticide Tolerance [federalregister.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Analysis method for residues of clethodim and its metabolites clethodim sulfone and clethodim sulfoxide in animal origin foods [nyxxb.cn]
- 17. Simultaneous determination and method validation of clethodim and its metabolites clethodim sulfoxide and clethodim sulfone in tobacco by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Federal Register :: Clethodim; Pesticide Tolerances [federalregister.gov]
- To cite this document: BenchChem. [Clethodim Sulfoxide: An In-depth Technical Examination of a Key Herbicide Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123023#clethodim-sulfoxide-as-a-metabolite-of-clethodim-herbicide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com